Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as Bis(trimethylsilyl)acetylene (hexafluoroacetylacetonato)copper(I). It has a linear formula of (CH3)3SiC≡CSi(CH3)3·[CF3COCH=C(O-)CF3]Cu and a molecular weight of 441.00 . It is a copper catalyst .
Synthesis Analysis
The compound is used in Sonogashira couplings . The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond . The reaction is conducted under mild conditions, i.e., room temperature, aqueous solutions, and the presence of mild bases .Molecular Structure Analysis
The compound consists of three methyl groups bonded to a silicon atom [−Si(CH3)3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 51-54 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Catalysis
- Copper, in conjunction with trimethylsilyl compounds, has been utilized in the synthesis of hexa-substituted benzenes, demonstrating high selectivity and good yields. This process involves the mediation by Negishi reagent and shows copper's role in facilitating the formation of complex organic structures (Zhou Li-shan, 2012).
- The formation of copper nanoparticles on zinc oxide powder using copper hexafluoroacetylacetonate vinyl trimethyl silane as a precursor highlights the application in materials science for enhancing surface properties. The process, investigated through various spectroscopic and microscopic techniques, showcases the potential for creating functionalized nanoparticles (H. Kung & A. Teplyakov, 2014).
- A comparative analysis of bonding behaviors between trimethylmethoxysilane and trimethylchlorosilane on copper surfaces provides insights into surface chemistry and potential applications in coatings and protective layers. The study suggests different mechanisms of action for these silanes, impacting their efficiency in surface modification (S. Mishra & J. Weimer, 1995).
Surface Treatment and Material Properties
- Research on the functionalization of zinc oxide (ZnO) nano-objects by silane grafting, specifically with 3-(trimethoxysilyl)propylmethacrylate, demonstrates the importance of surface hydroxyl groups in achieving strong interfacial bond strength. This work contributes to the development of nanostructured materials with tailored surface properties (C. Bressy et al., 2012).
- The inhibition of copper corrosion by silane coatings has been studied, showing the effectiveness of various silanic agents in protecting copper surfaces from corrosion. This research is significant for applications requiring long-term durability and resistance to environmental factors (F. Zucchi et al., 2004).
properties
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCZGCHUZNQDB-FJOGWHKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20CuF6O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583710 |
Source
|
Record name | copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |
CAS RN |
137039-38-4 |
Source
|
Record name | copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.